N-(2-methoxyethyl)-2-nitro-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]aniline
Description
N-(2-methoxyethyl)-2-nitro-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]aniline is an organic compound that features a complex structure with multiple functional groups, including a nitro group, a pyridine ring, and an oxadiazole ring
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-nitro-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-24-9-8-18-12-6-5-11(10-14(12)21(22)23)15-19-16(25-20-15)13-4-2-3-7-17-13/h2-7,10,18H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFKFHCJPPPMFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CC=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-nitro-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]aniline typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, which can be synthesized through a cyclization reaction involving a nitrile and a hydrazide. The pyridine ring is then introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-nitro-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The pyridine ring can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents such as hydrogen or hydrazine for nitro group reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxyethyl group could yield a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The unique electronic properties of the oxadiazole and pyridine rings make this compound a candidate for use in organic electronics and photonics.
Organic Synthesis:
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-nitro-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]aniline depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The presence of the nitro group and the pyridine ring can influence its binding affinity and specificity. The oxadiazole ring may also play a role in stabilizing the compound’s interaction with its molecular target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of oxadiazole and pyridine, such as:
N-(pyridin-2-yl)amides: Known for their medicinal applications.
3-bromoimidazo[1,2-a]pyridines: Used in various pharmaceutical applications.
Uniqueness
What sets N-(2-methoxyethyl)-2-nitro-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]aniline apart is the combination of the methoxyethyl group, nitro group, and the specific arrangement of the oxadiazole and pyridine rings. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for specialized applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
